N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring, a butyl group, and an acetamide moiety, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the following steps:
Bromination: The starting material, indole, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Butylation: The brominated indole is then subjected to butylation, introducing a butyl group at the 1-position.
Acetylation: The final step involves the acetylation of the indole derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized indole derivatives .
Scientific Research Applications
N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indole-3-yl)acetamide
- N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indole-3-yl)acetamide
- N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indole-3-yl)acetamide
Uniqueness
N-(5-bromo-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its bromine atom and acetamide moiety differentiate it from other indole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17BrN2O2 |
---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
N-(5-bromo-1-butyl-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C14H17BrN2O2/c1-3-4-7-17-12-6-5-10(15)8-11(12)13(14(17)19)16-9(2)18/h5-6,8,13H,3-4,7H2,1-2H3,(H,16,18) |
InChI Key |
CXCGQPLUFMSASL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.